N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

EGFR tyrosine kinase 4-benzylaminoquinazoline ATP-competitive inhibitor

N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477855-25-7; ChEMBL CHEMBL374810) is a 4‑benzylamino‑6,7‑dimethoxyquinazoline small molecule that belongs to the well‑established 4‑anilino/benzylaminoquinazoline class of ATP‑competitive kinase inhibitors. The compound’s key structural feature is a benzylic methylene linker connecting the quinazoline core to a para‑fluorophenyl ring, which distinguishes it from the more common directly‑linked 4‑anilinoquinazolines such as gefitinib, erlotinib and lapatinib.

Molecular Formula C17H16FN3O2
Molecular Weight 313.332
CAS No. 477855-25-7
Cat. No. B2905760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
CAS477855-25-7
Molecular FormulaC17H16FN3O2
Molecular Weight313.332
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)F)OC
InChIInChI=1S/C17H16FN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,20,21)
InChIKeyLASSDHMCHFNZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477855-25-7) – Benzylic-Quinazoline EGFR & Kinase Tool Compound


N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine (CAS 477855-25-7; ChEMBL CHEMBL374810) is a 4‑benzylamino‑6,7‑dimethoxyquinazoline small molecule that belongs to the well‑established 4‑anilino/benzylaminoquinazoline class of ATP‑competitive kinase inhibitors [1]. The compound’s key structural feature is a benzylic methylene linker connecting the quinazoline core to a para‑fluorophenyl ring, which distinguishes it from the more common directly‑linked 4‑anilinoquinazolines such as gefitinib, erlotinib and lapatinib [2]. PubChem and ChEMBL entries report that the compound has been screened in multiple high‑throughput assays, providing a unique public‑domain bioactivity fingerprint that is absent for many close analogs [3].

Why N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine Cannot Be Substituted by Common 4‑Anilinoquinazolines


The presence of a benzylic methylene spacer in N-[(4‑fluorophenyl)methyl]-6,7‑dimethoxyquinazolin-4‑amine alters both the conformational flexibility and the hydrogen‑bonding network within the ATP‑binding pocket relative to directly‑linked 4‑anilinoquinazolines [1]. Early SAR studies on 4‑benzylaminoquinazolines demonstrated that even minor modifications at the benzylic position can produce 4‑ to 6‑fold changes in EGFR inhibitory potency and >30‑fold shifts in Ki, confirming that the binding mode is exquisitely sensitive to the linker geometry [2]. Consequently, a generic 4‑anilinoquinazoline cannot recapitulate the pharmacological profile of the benzylamino congener, making direct substitution without quantitative matched‑pair data inadvisable.

Quantitative Differentiation of N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine – Head‑to‑Head and Cross‑Study Data


Benzylamino vs. Anilino Linker – EGFR Potency Offset from Prior 4‑Benzylaminoquinazoline SAR

The compound’s benzylic methylene spacer is the primary chemical differentiator from the widely used 4‑anilinoquinazoline class. Published SAR by Dobrusin et al. shows that conversion of a 4‑anilino to a 4‑benzylamino substituent in the quinazoline scaffold can shift EGFR IC50 from >10 µM to sub‑micromolar, and that further benzylic methylation (R‑ vs S‑) alters Ki by 4‑ to 6‑fold within the same chemotype [1]. Although target‑specific EGFR IC50 data for the title compound are not publicly available, the compound’s ChEMBL‑deposited bioactivity fingerprint confirms measurable cellular potency in multiple assays (e.g., 6.3 µM in the B‑cell receptor signaling qHTS) [2]. This places it in a potency band that is characteristic of unoptimised 4‑benzylaminoquinazolines, providing a quantitative baseline that any 4‑anilino comparator does not match when substituted without a methylene linker.

EGFR tyrosine kinase 4-benzylaminoquinazoline ATP-competitive inhibitor structure-activity relationship

Public Bioactivity Fingerprint – Broad Target Selectivity Data from PubChem qHTS Screens

Unlike most in‑class benzylaminoquinazolines for which only fragment‑ or target‑specific data exist, N-[(4‑fluorophenyl)methyl]-6,7‑dimethoxyquinazolin‑4‑amine possesses a publicly available bioactivity fingerprint derived from multiple PubChem qHTS campaigns. ChEMBL records show Potency values of 29 µM against Nrf2, 6.3 µM in a B‑cell receptor signaling assay, and 79 µM against histone methyltransferase G9a [1]. This multi‑target dataset allows a data‑driven assessment of selectivity liabilities before committing to costly analogue synthesis – a capability that cannot be realised with literature‑only anilinoquinazoline comparators that lack equally comprehensive public data.

PubChem bioassay high-throughput screening kinase profiling selectivity fingerprint

Antiproliferative Selectivity – Cross‑Study Comparison with 4‑Anilinoquinazoline DW-8 in Colon Cancer Lines

The directly‑linked 4‑anilino analog N‑(3‑chloro‑4‑fluorophenyl)‑6,7‑dimethoxyquinazolin‑4‑amine (DW‑8) has been evaluated in HCT116, HT29 and SW620 colon cancer cells, yielding IC50 values of 8.50 µM, 5.80 µM and 6.15 µM, respectively, with a selectivity index >2‑fold over CRL1459 non‑cancerous colon cells [1]. While the benzylamino title compound has not been tested in the same panel, the DW‑8 data serve as a benchmark for the quinazoline core’s antiproliferative potential. The title compound’s benzylic linker is expected to impart a different permeability and metabolic profile, making it a structurally orthogonal probe for the same biological space.

colorectal cancer antiproliferative activity selectivity index 4-anilinoquinazoline

VEGFR-2 Inhibitory Profile of the Related 4‑Anilinoquinazoline ZM 306416

The 4‑anilinoquinazoline ZM 306416 (N‑(4‑chloro‑2‑fluorophenyl)‑6,7‑dimethoxyquinazolin‑4‑amine) is a well‑characterised VEGFR‑2 (KDR) inhibitor with an IC50 of 100 nM, displaying 4‑fold selectivity over FGFR‑1 [1]. The title compound replaces the anilino NH with a methylene‑bridged benzylamine, which fundamentally alters the hinge‑binding motif. This structural difference is expected to modulate both VEGFR-2 potency and kinase selectivity relative to ZM 306416, offering a scaffold‑hopping opportunity for applications where ZM 306416’s selectivity profile is sub‑optimal.

VEGFR-2 KDR angiogenesis kinase selectivity

BTK Inhibition – Cross‑Class Benchmark of 6,7‑Dimethoxyquinazoline‑4‑amine Scaffold

The 6,7‑dimethoxyquinazoline‑4‑amine scaffold has been shown to inhibit both wild‑type and C481S mutant BTK when functionalised with a 3,5‑dimethoxyphenyl aniline group, with reported IC50 values of 1.5 µM and 3 µM against CLK1 and GSK‑3α/β, respectively [1]. The title compound differs in its 4‑position substitution (4‑fluorobenzyl vs 3,5‑dimethoxyphenyl), which is predicted to alter the BTK hinge‑region interaction. This cross‑class evidence demonstrates that the 6,7‑dimethoxyquinazoline core can achieve single‑digit micromolar potency, and the title compound’s benzylamino modification provides a discrete vector for BTK inhibitor optimisation.

BTK Bruton's tyrosine kinase C481S mutant irreversible inhibitor

EGFR L858R/T790M/C797S Triple‑Mutant Potency – Extrapolation from 6,7‑Dimethoxyquinazoline‑4‑amine Probes

Recent studies have demonstrated that 6,7‑dimethoxyquinazolin‑4‑amine derivatives can inhibit the EGFR L858R/T790M/C797S triple mutant, a genotype resistant to osimertinib. For example, the 4‑phenoxyphenyl analog CHEMBL97771 shows an IC50 of 373 nM against this triple mutant [1]. The title compound’s 4‑fluorobenzyl moiety is a smaller, less lipophilic substitution, which may influence mutant‑selective binding. Although direct triple‑mutant data are not yet reported, the scaffold’s validated engagement of the resistant EGFR pocket supports the use of this compound in profiling panels aimed at overcoming third‑generation inhibitor resistance.

EGFR triple mutant L858R/T790M/C797S drug resistance NSCLC

Procurement‑Relevant Application Scenarios for N-[(4-Fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine


EGFR/Benzylaminoquinazoline SAR Probe for Linker‑Dependent Kinase Selectivity Studies

Use this compound as the parent benzylaminoquinazoline to systematically investigate how methylene‑linker geometry affects EGFR potency and selectivity compared to the 4‑anilino series. The published SAR for 4‑benzylaminoquinazolines [1] and the compound’s multi‑target bioactivity fingerprint [2] provide both a mechanistic rationale and a quantitative selectivity baseline, enabling efficient hit‑to‑lead optimisation campaigns.

Orthogonal Chemical Probe for VEGFR‑2 Profiling Alongside ZM 306416

Deploy this compound as a structurally orthogonal probe in VEGFR‑2 (KDR) kinase panels. ZM 306416 (IC50 = 100 nM on KDR) is a direct anilinoquinazoline; replacing it with the benzylamino analog allows assessment of linker‑driven shifts in VEGFR‑2 potency and selectivity, aiding scaffold‑hopping strategies in anti‑angiogenic drug discovery [3].

BTK Mutant (C481S) Chemical Series Start Point

Initiate a new BTK inhibitor series using the 4‑fluorobenzyl‑6,7‑dimethoxyquinazoline scaffold. The core has proven BTK activity in the 3,5‑dimethoxyphenyl series [4], and the benzylamino substitution offers a distinct chemical vector to potentially overcome resistance mutations (C481S) while improving selectivity over CLK1/GSK‑3αβ.

EGFR Triple‑Mutant (L858R/T790M/C797S) Resistance Profiling

Incorporate the compound into a panel of 6,7‑dimethoxyquinazoline‑4‑amine analogs to screen for activity against the EGFR C797S‑containing triple mutant. Related scaffold members have shown sub‑micromolar potency against this resistant genotype [5]; the title compound’s 4‑fluorobenzyl group provides a novel substitution for structure‑activity relationship exploration aimed at overcoming osimertinib resistance.

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.